

# Application Notes and Protocols: The Role of Ferric Bromide in Polymerization Reactions

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## Compound of Interest

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These application notes provide a comprehensive overview of the role of ferric bromide ( $\text{FeBr}_3$ ) as a versatile catalyst in various polymerization reactions. Ferric bromide is an inexpensive, abundant, and environmentally friendly alternative to other transition metal catalysts.[1] This document details its application in Atom Transfer Radical Polymerization (ATRP) and cationic polymerization, providing structured data, experimental protocols, and mechanistic diagrams to aid researchers in their work.

## Ferric Bromide in Atom Transfer Radical Polymerization (ATRP)

Ferric bromide is a highly effective catalyst for ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.[2][3] In ATRP,  $\text{FeBr}_3$  participates in a reversible redox process, cycling between the  $\text{Fe(III)}$  and  $\text{Fe(II)}$  states to control the concentration of propagating radicals.[4] The active catalytic species is often an anionic iron complex.[5]

### Normal ATRP

In a normal ATRP, an alkyl halide initiator is activated by a transition metal complex in its lower oxidation state ( $\text{Fe(II)}$ ). The higher oxidation state complex ( $\text{Fe(III)}$ ) deactivates the propagating polymer chain.

Quantitative Data for Normal ATRP of Styrene Catalyzed by FeBr<sub>3</sub>

Monomer	Initiator	Ligand	[M]: [I]: [FeBr <sub>3</sub> ]: [L]	Solvent	Temp. (°C)	Time (h)	Conv. (%)	M <sub>n</sub> (g/mol)	M <sub>n,th</sub> (g/mol)	M <sub>w</sub> /M <sub>n</sub>
Styrene	EBiB	TTMPP	200:1 :1:2	Anisole (50% v/v)	100	21	92	24,100	-	1.25
Styrene	EBiB	TMPP	200:1 :1:2	Anisole (50% v/v)	100	21	19	-	-	-
Styrene	EBiB	TPP	200:1 :1:2	Anisole (50% v/v)	100	21	9	-	-	-

M: Monomer (Styrene), I: Initiator (Ethyl 2-bromoisobutyrate), L: Ligand (TTMPP: Tris(2,4,6-trimethoxyphenyl)phosphine, TMPP: Tris(2-methoxyphenyl)phosphine, TPP: Triphenylphosphine), Conv.: Conversion, M<sub>n</sub>: Number-average molecular weight, M<sub>n,th</sub>: Theoretical number-average molecular weight, M<sub>w</sub>/M<sub>n</sub>: Polydispersity index.[\[4\]](#)

## Experimental Protocol: Normal ATRP of Styrene

## Materials:

- Styrene (monomer)
- Ethyl 2-bromoisobutyrate (EBiB, initiator)
- Ferric bromide (FeBr<sub>3</sub>, catalyst)

- Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP, ligand)
- Anisole (solvent)
- Nitrogen gas (for deoxygenation)

#### Procedure:

- To a Schlenk flask equipped with a magnetic stir bar, add  $\text{FeBr}_3$  (1 part) and TTMPP (2 parts).
- Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15-20 minutes.
- Add deoxygenated anisole (50% v/v with respect to styrene) to the flask via a nitrogen-purged syringe.
- Add deoxygenated styrene (200 parts) to the flask.
- Add deoxygenated EBiB (1 part) to initiate the polymerization.
- Place the sealed flask in a preheated oil bath at 100°C and stir.
- Monitor the reaction progress by taking samples periodically for analysis (e.g.,  $^1\text{H}$  NMR for conversion, GPC for molecular weight and polydispersity).
- To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
- Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol).
- Filter and dry the polymer under vacuum to a constant weight.

## Reverse ATRP

In reverse ATRP, the catalyst is introduced in its higher oxidation state ( $\text{FeBr}_3$ ), and a conventional radical initiator (e.g., AIBN) is used. The radicals generated from the initiator are

deactivated by the Fe(III) complex to form the dormant species and the Fe(II) activator in situ.  
[6] This method is advantageous as it uses air-stable catalysts.[6]

#### Quantitative Data for Reverse ATRP of Methyl Methacrylate (MMA) Catalyzed by FeBr<sub>3</sub>

Mono mer	Initiat or	Ligan d/Add itive	[M]: [I]: [FeBr <sub>3</sub> ]: [L/A]	Solve nt	Temp. (°C)	Conv. (%)	M <sub>n</sub> ( g/mol )	M <sub>n,th</sub> ( g/mol )	M <sub>w</sub> /M <sub>n</sub>
MMA	AIBN	Onium Salts	-	DMF	80-110	-	Controlled	Close to theoret ical	1.1-1.4

M: Monomer (Methyl Methacrylate), I: Initiator (Azobisisobutyronitrile), L/A: Ligand/Additive, Conv.: Conversion, M<sub>n</sub>: Number-average molecular weight, M<sub>n,th</sub>: Theoretical number-average molecular weight, M<sub>w</sub>/M<sub>n</sub>: Polydispersity index.[6][7]

#### Experimental Protocol: Reverse ATRP of Methyl Methacrylate (MMA)

##### Materials:

- Methyl methacrylate (MMA, monomer)
- Azobisisobutyronitrile (AIBN, initiator)
- Ferric bromide (FeBr<sub>3</sub>, catalyst)
- Onium salt (e.g., tetrabutylammonium bromide, TBABr)
- N,N-Dimethylformamide (DMF, solvent)
- Nitrogen gas

##### Procedure:

- Add  $\text{FeBr}_3$  and the onium salt to a Schlenk flask with a magnetic stir bar.
- Add DMF, MMA, and AIBN to the flask.
- Seal the flask and deoxygenate the mixture by several freeze-pump-thaw cycles.
- Place the flask in a thermostated oil bath at the desired temperature (e.g.,  $90^\circ\text{C}$ ).
- Allow the polymerization to proceed for the desired time.
- Terminate the reaction by cooling and exposing to air.
- Purify the polymer by precipitation in a suitable non-solvent.

## Initiators for Continuous Activator Regeneration (ICAR) ATRP

ICAR ATRP utilizes a conventional radical initiator to continuously regenerate the activator ( $\text{Fe(II)}$ ) from the deactivator ( $\text{Fe(III)}$ ) throughout the polymerization.<sup>[1][8]</sup> This allows for the use of very low concentrations of the iron catalyst (ppm levels).<sup>[7][9]</sup>

Quantitative Data for ICAR ATRP of Methyl Methacrylate (MMA) Catalyzed by  $\text{Fe}(\text{acac})_3$

[MMA] <sub>0</sub> : [I] <sub>0</sub> : [Fe(acac) <sub>3</sub> ] <sub>0</sub> : [PPh <sub>3</sub> ] <sub>0</sub> : [ACHN] <sub>0</sub>	Solvent	Temp. (°C)	Time (h)	Conv. (%)	M <sub>n</sub> (g/mol)	M <sub>n,th</sub> (g/mol)	M <sub>w</sub> /M <sub>n</sub>
200:1:0.0 2:0.3:0.1	Toluene	90	2.5	10.1	3,100	2,000	1.35
200:1:0.0 2:0.3:0.5	Toluene	90	2.5	30.5	7,100	6,100	1.25
200:1:0.0 2:0.3:1.0	Toluene	90	2.5	45.9	10,100	9,200	1.23
200:1:0.0 2:0.3:1.5	Toluene	90	2.5	56.3	12,100	11,300	1.22
200:1:0.0 2:0.3:2.0	Toluene	90	2.5	65.2	13,900	13,000	1.21
200:1:0.0 2:0.3:2.5	Toluene	90	2.5	73.5	15,500	14,700	1.21

I: Initiator (Ethyl 2-bromophenylacetate), ACHN: 1,1'-Azobis(cyclohexanecarbonitrile).[\[9\]](#)

Experimental Protocol: ICAR ATRP of Methyl Methacrylate (MMA)

Materials:

- Methyl methacrylate (MMA, monomer)
- Ethyl 2-bromophenylacetate (EBPA, initiator)
- Iron(III) acetylacetonate (Fe(acac)<sub>3</sub>, catalyst)
- Triphenylphosphine (PPh<sub>3</sub>, ligand)
- 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN, thermal initiator)

- Toluene (solvent)
- Argon gas

Procedure:

- In a clean ampoule, add  $\text{Fe}(\text{acac})_3$ ,  $\text{PPh}_3$ , EBPA, ACHN, MMA, and toluene in the desired molar ratios.[\[9\]](#)
- Deoxygenate the mixture by bubbling with argon for 20 minutes.[\[9\]](#)
- Flame-seal the ampoule and place it in a thermostated oil bath at  $90^\circ\text{C}$  with stirring.[\[9\]](#)
- After the desired time, stop the reaction by immersing the ampoule in ice water.[\[9\]](#)
- Open the ampoule, dissolve the contents in THF, and precipitate the polymer in methanol.[\[9\]](#)
- Filter and dry the polymer under vacuum.[\[9\]](#)

## Ferric Bromide in Cationic Polymerization

Ferric bromide can also act as a Lewis acid catalyst to initiate cationic polymerization of monomers with electron-donating substituents, such as isobutylene.[\[10\]](#) The Lewis acid, often in the presence of a co-initiator like water or an alcohol, generates a carbocation that initiates the polymerization chain.

Experimental Protocol: Cationic Polymerization of Isobutylene

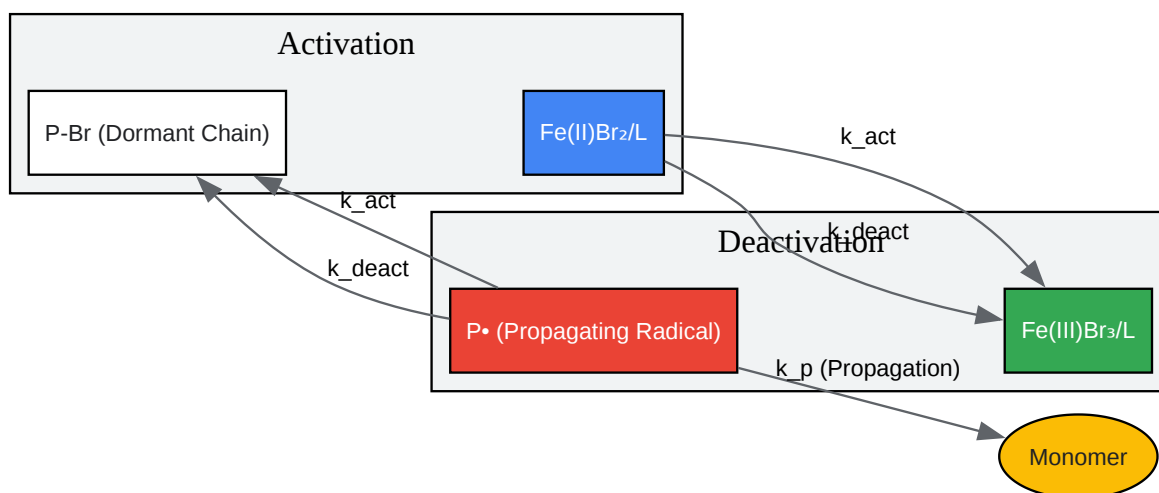
Materials:

- Isobutylene (monomer)
- Ferric chloride ( $\text{FeCl}_3$ , can be analogous to  $\text{FeBr}_3$ )
- Diisopropyl ether (co-initiator)
- tert-Butyl chloride (initiator)
- Hexanes (solvent)

## Procedure:

- Prepare a stock solution of the  $\text{FeCl}_3$ •diisopropyl ether complex in hexanes.
- In a dry reaction vessel under an inert atmosphere, cool the desired amount of hexanes to  $0^\circ\text{C}$ .
- Add the monomer, isobutylene, to the cooled solvent.
- Initiate the polymerization by adding tert-butyl chloride followed by the  $\text{FeCl}_3$ •ether complex solution.
- Allow the reaction to proceed at  $0^\circ\text{C}$  for the desired time.
- Terminate the polymerization by adding a quenching agent like methanol.
- Wash the polymer solution with water to remove the catalyst.
- Isolate the polymer by evaporating the solvent.

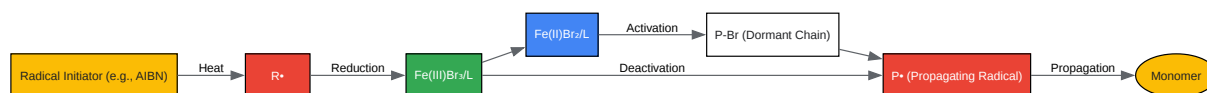
## Mechanistic Diagrams



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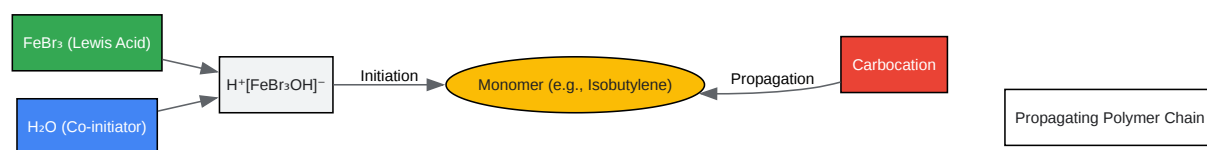
Caption: General mechanism of Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP).





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Caption: Mechanism of Initiators for Continuous Activator Regeneration (ICAR) ATRP.



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Caption: General mechanism of Ferric Bromide catalyzed Cationic Polymerization.

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